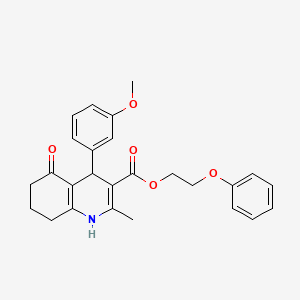![molecular formula C20H19Cl2N5O2S B11678820 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11678820.png)
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、ジクロロフェニル基、トリアゾール環、およびメトキシフェニル基を含む独特の構造を特徴とする、複雑な有機化合物です。
準備方法
合成経路および反応条件
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、入手しやすい前駆体から始めて、複数のステップを伴います。主なステップには、以下が含まれます。
ヒドラジドの形成: これは、適切なアシルクロリドとヒドラジン水和物を反応させて、ヒドラジド中間体を形成することを伴います。
トリアゾール環の形成: 次に、ヒドラジドは、酸性条件下で適切なアルデヒドと反応させて、トリアゾール環を形成します。
最終的な縮合: 次に、トリアゾール中間体を、塩基性条件下で2,6-ジクロロベンズアルデヒドと縮合させて、最終生成物を形成します。
工業生産方法
この化合物の工業生産には、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するために、上記の合成経路の最適化が必要になる可能性があります。これには、連続フローリアクターの使用、高度な精製技術、およびグリーンケミストリーの原則が含まれる可能性があります。
化学反応の分析
反応の種類
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するスルホキシドまたはスルホンを形成するために酸化することができます。
還元: 還元反応は、ヒドラジン誘導体の形成につながる可能性があります。
置換: この化合物は、特にジクロロフェニル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が通常使用されます。
置換: アミンまたはチオールなどの求核剤を塩基性条件下で使用できます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はヒドラジン誘導体を生成する可能性があります。
科学研究への応用
医薬品化学: この化合物の独自の構造は、特に抗菌剤または抗がん剤として、創薬の潜在的な候補になります。
材料科学: この化合物は、特定の電子特性または光学特性を持つ新しい材料の開発に使用できます。
生物学的研究: この化合物は、酵素活性やタンパク質相互作用など、さまざまな生物学的プロセスを研究するためのプローブとして使用できます。
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、酵素、受容体、または他のタンパク質を含み、その活性の調節につながります。関与する正確な経路は、化合物を使用する特定の用途と状況によって異なります。
類似化合物との比較
類似化合物
- N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
- N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド
独自性
N'-[(E)-(2,6-ジクロロフェニル)メチリデン]-2-{[4-エチル-5-(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの独自性は、独自の化学的および生物学的特性を付与する官能基の特定の組み合わせにあります。これは、他の類似化合物とは異なり、特定の用途ではより効果的である可能性があります。
特性
分子式 |
C20H19Cl2N5O2S |
|---|---|
分子量 |
464.4 g/mol |
IUPAC名 |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19Cl2N5O2S/c1-3-27-19(13-7-9-14(29-2)10-8-13)25-26-20(27)30-12-18(28)24-23-11-15-16(21)5-4-6-17(15)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+ |
InChIキー |
SBJMDXHDKUBAMM-FOKLQQMPSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678737.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11678763.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11678786.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11678790.png)
![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)



![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11678840.png)
